3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
Key features include:
- Core structure: A 1,4-dihydropyridine ring with ester groups at positions 3 and 3.
- Substituents:
- A cyclopropyl group at position 1.
- A 3-ethoxy-4-hydroxyphenyl group at position 2.
- Functional groups: Methyl esters and a hydroxyl-ethoxy aromatic substituent, which may enhance solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
dimethyl 1-cyclopropyl-4-(3-ethoxy-4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-4-27-17-9-12(5-8-16(17)22)18-14(19(23)25-2)10-21(13-6-7-13)11-15(18)20(24)26-3/h5,8-11,13,18,22H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZQWBVNRKXQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)C3CC3)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds. Substitution reactions can result in a wide range of modified derivatives with different functional groups.
Scientific Research Applications
3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could make it useful in treating cardiovascular diseases.
Pharmacology: Research focuses on its bioavailability, metabolism, and pharmacokinetics to understand its therapeutic potential.
Chemistry: It serves as a model compound for studying dihydropyridine chemistry and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related 1,4-DHPs:
Key Observations:
Position 1 Substituents: The cyclopropyl group in the target compound is smaller and less sterically hindered than the 4-methoxyphenyl group in or the trimethyl group in . This may improve conformational flexibility and receptor binding .
Position 4 Aromatic Substituents: The 3-ethoxy-4-hydroxyphenyl group in the target compound contrasts with the 3-nitrophenyl () and 3-methoxyphenyl () groups. The hydroxyl-ethoxy combination offers hydrogen-bond donor/acceptor capabilities, which may improve solubility and target interaction compared to nitro or methoxy groups .
Pharmacological Implications :
- Nitro groups (e.g., in nifedipine) are electron-withdrawing, enhancing calcium channel blocking activity. The target compound’s hydroxyl-ethoxy group may shift activity toward antioxidant or vasodilatory effects, though experimental validation is needed .
Physicochemical and Crystallographic Properties
- Crystallinity : Compounds like those in and are often analyzed using X-ray crystallography (e.g., SHELX, ORTEP) to determine puckering and hydrogen-bonding motifs . The cyclopropyl group in the target compound may induce unique ring puckering, as described by Cremer and Pople’s generalized coordinates .
- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to nitro-substituted analogues (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
